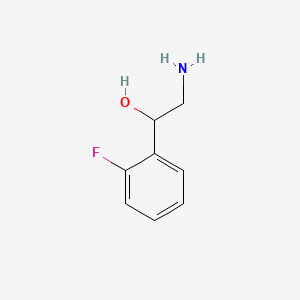

2-Amino-1-(2-fluorophenyl)ethanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOFGRYDNHJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567774 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-74-9 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Amino Alcohol Scaffolds in Organic and Medicinal Chemistry

The 1,2-amino alcohol framework is a privileged structural motif frequently found in a vast array of biologically active compounds and natural products, including antibiotics, neurotransmitters, and antiviral drugs. cymitquimica.comfishersci.comnih.gov This structural unit's prevalence underscores its importance as a key building block, or "scaffold," in the design and synthesis of new pharmaceutical agents. nih.gov Chiral 1,2-amino alcohols, in particular, are of immense value in asymmetric synthesis, where they are used as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts to control the stereochemical outcome of chemical transformations. nih.gov

The synthesis of enantiomerically pure amino alcohols is a significant focus in organic chemistry. cymitquimica.com Methodologies such as the asymmetric hydrogenation of prochiral amino ketones, the ring-opening of epoxides with amine nucleophiles, and enzymatic processes are continuously being developed and refined to provide efficient access to these valuable chiral molecules. fishersci.comacs.org

Contextualizing 2 Amino 1 2 Fluorophenyl Ethanol Within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its substitution for hydrogen can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com It is estimated that a significant percentage of modern pharmaceuticals contain at least one fluorine atom, highlighting the impact of this element in drug discovery. bioorganica.com.ua

The strategic placement of a fluorine atom on a phenyl ring, as seen in 2-Amino-1-(2-fluorophenyl)ethanol, can enhance a compound's pharmacokinetic properties. This has made fluorinated building blocks, such as fluorinated aromatic amino acids and their derivatives, essential components in the development of new drugs. cookechem.com The synthesis of these fluorinated compounds often requires specialized methods to achieve the desired regioselectivity and stereoselectivity. cookechem.com

An Overview of Research Trajectories for 2 Amino 1 2 Fluorophenyl Ethanol

General Synthetic Strategies for Aryl Ethanolamines

General synthetic approaches to aryl ethanolamines like this compound often involve the transformation of readily available precursors through reduction or multi-step sequences. savemyexams.comassets-servd.host

Reduction of Nitro and Ketone Precursors to this compound

A common strategy for synthesizing aryl ethanolamines involves the reduction of corresponding nitro and ketone precursors. For instance, 2-(o-nitrophenyl)ethanol can be reduced to 2-(o-aminophenyl)ethanol using hydrogen gas in the presence of a Raney nickel catalyst. google.com The efficiency of this reduction can be enhanced by the addition of an alkali metal hydroxide (B78521). google.com In one documented procedure, the reduction of 2-(o-nitrophenyl)ethanol using Raney nickel and sodium hydroxide in methanol (B129727) under hydrogen pressure resulted in a near-quantitative yield of 2-(o-aminophenyl)ethanol. google.com

Another approach involves the reduction of α-nitro ketones. For example, 1-(2,5-dimethoxyphenyl)-2-nitroethanol can be reduced to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol using sodium borohydride (B1222165) in ethanol (B145695) at low temperatures. chemicalbook.com Similarly, the reduction of nitroarenes to the corresponding anilines can be achieved with high chemoselectivity using reagents like an iron/calcium chloride system or tetrahydroxydiboron, which tolerate a variety of other functional groups. organic-chemistry.org The reduction of α-azido ketones also provides a pathway to α-amino ketones, which can be further reduced to the desired amino alcohols. mdpi.comrsc.org

The direct reduction of α-amino ketones is also a viable route. For example, 2-amino-1-(3-fluorophenyl)ethan-1-one can be converted to (R)-2-amino-1-(3-fluorophenyl)ethan-1-ol via asymmetric transfer hydrogenation. acs.org

A one-pot hydration and reduction of 1-ethynyl-2-nitrobenzenes can also yield 2'-aminoacetophenones, which are precursors to the target amino alcohols. researchgate.net

Multi-Step Synthetic Sequences for this compound

Multi-step syntheses provide the flexibility to construct complex molecules like this compound from simpler starting materials. libretexts.org A representative multi-step synthesis could start from 2'-fluoroacetophenone (B1202908). chemicalbook.com This starting material can be subjected to a sequence of reactions, such as nitration followed by reduction, to introduce the amino group. chemicalbook.com For example, 2'-fluoroacetophenone can be nitrated and then reduced to yield 1-(5-amino-2-fluorophenyl)ethanone. chemicalbook.com This intermediate can then be further transformed to the desired amino alcohol.

Another multi-step approach could involve the Sandmeyer reaction on an appropriate aniline (B41778) to introduce the fluorine atom, followed by reactions to build the ethanolamine (B43304) side chain. The understanding of how different functional groups can be interconverted is crucial for designing such synthetic routes. savemyexams.com

Aldol (B89426) Condensation Approaches to this compound Derivatives

Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized in the synthesis of β-hydroxy carbonyl compounds, which are precursors to amino alcohols. khanacademy.orgyoutube.comlibretexts.orgwikipedia.org In a typical aldol reaction, an enolate reacts with a carbonyl compound. libretexts.org For the synthesis of derivatives of this compound, a crossed aldol condensation, such as the Claisen-Schmidt condensation, could be employed between a substituted benzaldehyde (B42025) (like 2-fluorobenzaldehyde) and a suitable ketone or aldehyde. libretexts.orglibretexts.org The resulting α,β-unsaturated carbonyl compound can then be further modified to introduce the amino group and reduce the carbonyl to an alcohol.

A related approach is the nitroaldol (Henry) reaction, which involves the reaction of a nitroalkane with an aldehyde or ketone. nih.gov For instance, the reaction of nitromethane (B149229) with 2-fluorobenzaldehyde (B47322) would yield a nitro alcohol. Subsequent reduction of the nitro group would provide the desired this compound. nih.gov

Asymmetric and Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making the asymmetric synthesis of enantiopure compounds like this compound highly important. nih.govbeilstein-journals.org

Chemoenzymatic Synthetic Pathways for this compound Stereoisomers

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high selectivity and efficiency. nih.goviupac.orgnih.gov These methods are particularly valuable for producing enantiomerically pure amino alcohols. nih.gov

One chemoenzymatic strategy involves the asymmetric reduction of a ketone precursor. nih.gov For instance, the reduction of 2-amino-1-(3-fluorophenyl)ethanone (B3284860) can be catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to produce the corresponding chiral alcohol with high enantiomeric excess. Engineered KREDs expressed in Escherichia coli have been shown to effectively catalyze this reduction.

Another approach utilizes transaminases for the asymmetric synthesis of chiral amines from ketones. nih.govnih.gov This involves the transfer of an amino group from a donor molecule to a ketone substrate.

A key chemoenzymatic route to chiral amino alcohols involves the enzymatic reduction of α-azido ketones. acs.org The synthesis of optically pure 2-azido-1-arylethanols can be achieved using isolated ketoreductases. acs.org These enzymes exhibit high stereoselectivity, yielding the desired enantiomer of the azido (B1232118) alcohol. The resulting azido alcohol can then be readily converted to the corresponding amino alcohol by reduction of the azide (B81097) group, for example, through catalytic hydrogenation. This two-step process, involving enzymatic reduction followed by chemical reduction, provides an efficient pathway to enantiopure 2-amino-1-(aryl)ethanols. acs.org

| Precursor | Reagent/Catalyst | Product | Yield (%) | Reference |

| 2-(o-nitrophenyl)ethanol | Raney nickel, H₂, NaOH | 2-(o-aminophenyl)ethanol | 99.5 | google.com |

| 1-(2,5-dimethoxyphenyl)-2-nitroethanol | Sodium borohydride | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 83 | chemicalbook.com |

| 2-amino-1-(3-fluorophenyl)ethanone | Engineered KRED | (R)-2-amino-1-(3-fluorophenyl)ethanol | 85 | |

| 2'-Fluoroacetophenone | 1. HNO₃, H₂SO₄ 2. H₂, Pt(S)/C | 1-(5-amino-2-fluorophenyl)ethanone | 57 (step 2) | chemicalbook.com |

| nitro[(11)C]methane, formaldehyde | 1. EtONa 2. NiCl₂, NaBH₄ | 2-amino[2-(11)C]ethanol | - | nih.gov |

| Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Chiral phosphoric acid | C3-substituted morpholinones | - | researchgate.net |

| Acetophenones | Borane (B79455), 2-amino-apopinan-3-ol | Chiral 1-phenylethanol (B42297) derivatives | up to 94 | mdpi.com |

Hydroxynitrile Lyase-Catalyzed Stereoselective Hydrocyanation

The enzymatic synthesis of chiral cyanohydrins serves as a crucial step in the production of various valuable molecules. Hydroxynitrile lyases (HNLs) are at the forefront of this biocatalytic approach, offering a green and highly stereoselective method for the hydrocyanation of aldehydes. This process is instrumental in establishing the stereocenter that will ultimately become the hydroxyl-bearing carbon in the final 2-amino-1-arylethanol structure.

The HNL-catalyzed addition of a cyanide group to an aldehyde, such as 2-fluorobenzaldehyde, proceeds with high enantioselectivity, yielding an optically active cyanohydrin. The choice of the specific HNL enzyme is critical as it dictates the stereochemical outcome, with different enzymes affording either the (R)- or (S)-cyanohydrin. The reaction conditions, including the solvent system and pH, are optimized to ensure the stability and activity of the enzyme, as well as to facilitate the in situ generation of hydrocyanic acid (HCN) from a less hazardous source like acetone (B3395972) cyanohydrin. The resulting chiral cyanohydrin is a versatile intermediate that can be subsequently reduced to the corresponding this compound. This enzymatic method is a testament to the power of biocatalysis in achieving high enantiopurity in chemical synthesis.

Chiral Catalyst-Mediated Reductions in this compound Synthesis

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for accessing chiral alcohols. In the context of this compound synthesis, this involves the enantioselective reduction of a corresponding 2-amino-α-(2-fluorophenyl)acetophenone precursor. Chiral catalysts, particularly those based on transition metals and oxazaborolidines, have proven to be highly effective in this transformation.

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane reagent. This method is renowned for its high enantioselectivity and predictability. The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to the desired enantiomer of the amino alcohol. researchgate.netresearchgate.netijprs.comnih.gov

Another powerful technique is asymmetric transfer hydrogenation (ATH), which typically utilizes ruthenium or iridium catalysts complexed with chiral ligands. rsc.org This method transfers hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone in an enantioselective manner. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). These catalytic systems are attractive for their operational simplicity and the use of safer hydrogen sources compared to high-pressure hydrogenation.

| Catalyst/Method | Substrate Analogue | Product Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidine/Borane | Acetophenone | >99% | researchgate.net |

| Chiral Oxazaborolidine/Borane | ω-Bromo Acetophenone | >96% | researchgate.net |

| Iridium/f-amphol | Trifluoromethyl ketones | up to 99% | rsc.org |

| Ruthenium/Chiral Diamine | α-Amino Ketones | >99% | nih.gov |

Asymmetric Dihydroxylation and Ring-Opening Reactions for this compound Scaffolds

A versatile strategy for constructing the 2-amino-1-arylethanol scaffold involves the creation of a chiral diol or epoxide intermediate, followed by nucleophilic substitution. The Sharpless asymmetric dihydroxylation is a powerful method for converting an alkene, such as 2-fluorostyrene (B1345600), into a chiral vicinal diol with high enantioselectivity. wikipedia.orgorganic-chemistry.orgmdpi.comacsgcipr.orgharvard.edu This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.orgharvard.edu The resulting chiral diol can then be converted into the target amino alcohol through a two-step sequence involving selective functionalization of one hydroxyl group into a good leaving group, followed by displacement with an amine.

Alternatively, an epoxide, such as 2-(2-fluorophenyl)oxirane, can serve as a key intermediate. This epoxide can be synthesized from 2-fluorostyrene and subsequently opened by an amine nucleophile. The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. rsc.orgrsc.orgrroij.commdpi.comorganic-chemistry.org The regioselectivity of the amine attack (at the benzylic or terminal carbon) can be controlled by the choice of catalyst and reaction conditions. For instance, Lewis acids can be employed to activate the epoxide and direct the nucleophilic attack. mdpi.com This approach offers a direct route to the this compound backbone.

| Reaction | Substrate | Key Reagents | Product Type | Reference |

| Asymmetric Dihydroxylation | Alkene | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) | Chiral Vicinal Diol | wikipedia.orgorganic-chemistry.orgmdpi.com |

| Epoxide Ring Opening | Styrene Oxide Analogue | Amine, Catalyst (e.g., Silica gel, Acetic Acid) | β-Amino Alcohol | rsc.orgrsc.org |

| Epoxide Ring Opening | Cyclohexene Oxide | Aniline, LiBr | trans-2-Anilinocyclohexanol | rroij.com |

| Epoxide Ring Opening | Epoxide | Amine, Lipase TL IM | β-Amino Alcohol | mdpi.com |

Novel Synthetic Route Development for this compound

The quest for more sustainable and efficient synthetic methods has led to the exploration of novel technologies and reaction media for the synthesis of this compound and its precursors.

Utilization of Ionic Liquids in the Synthesis of this compound Precursors

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure and high thermal stability. In the context of organic synthesis, ILs can act as solvents, catalysts, or co-catalysts, often leading to enhanced reaction rates and selectivities. While specific examples for the synthesis of this compound precursors are not extensively documented, the principles of ionothermal synthesis, where an ionic liquid acts as both solvent and template, suggest potential applications. ijprs.com For instance, in reactions involving charged intermediates or transition states, the unique solvating properties of ionic liquids could be harnessed to improve the efficiency of key bond-forming steps in the synthesis of precursors like 2-fluorophenyl-oxirane.

Microwave-Assisted Synthetic Approaches to this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity. mdpi.comresearchgate.netmdpi.com The application of microwave irradiation to the synthesis of analogues of this compound can be envisioned in several steps. For example, the formation of heterocyclic precursors or the aminolysis of epoxides can be significantly expedited. researchgate.netnih.gov The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, making it a valuable technique for high-throughput synthesis and library generation of related compounds.

| Reaction Type | Key Features of Microwave-Assisted Synthesis | Potential Application | Reference |

| Heterocycle Synthesis | Rapid reaction times (minutes vs. hours), improved yields | Synthesis of indole (B1671886) or other heterocyclic analogues | mdpi.com |

| Gewald Reaction | Efficient synthesis of 2-aminothiophenes in 30 minutes | Synthesis of thiophene-based analogues | researchgate.net |

| Chromene Synthesis | Reaction times of 8-10 minutes vs. 4-7 hours conventionally | Synthesis of chromene-containing analogues | mdpi.com |

Large-Scale Production and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of a chemical entity like this compound presents a unique set of challenges. Process optimization is crucial to ensure economic viability, safety, and sustainability. A key aspect of this is the development of robust and efficient catalytic systems.

For instance, in the synthesis of the related compound 2-(o-aminophenyl)ethanol, a process was developed for the catalytic reduction of 2-(o-nitrophenyl)ethanol using a Raney nickel catalyst. google.com A significant improvement in catalytic activity and reaction rate was achieved by adding a small amount of an alkali compound, such as sodium hydroxide, to the reaction system. This optimization allows for the reaction to be completed in a much shorter time (e.g., 20-43 minutes) with high conversion and yield (e.g., 100% conversion and >98% yield). google.com Such strategies, which focus on catalyst performance, reaction time reduction, and high product yield, are directly applicable to the large-scale production of this compound. The use of readily available and cost-effective starting materials and catalysts is also a primary consideration for industrial-scale synthesis.

| Precursor | Catalyst | Key Optimization | Outcome | Reference |

| 2-(o-nitrophenyl)ethanol | Raney nickel | Addition of alkali (e.g., NaOH) | Reduced reaction time (e.g., 20 min), High yield (>98%) | google.com |

Reactivity Profiles of the Amino and Hydroxyl Functional Groups in this compound

The presence of both a primary amine and a secondary alcohol on the same molecule imparts a rich and varied chemical reactivity to this compound. These functional groups can react independently or in concert, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions Involving this compound

The amino group of this compound possesses a lone pair of electrons, making it a potent nucleophile. This reactivity is central to its role in forming new carbon-nitrogen bonds. chemrevise.orglibretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Product Type | Reaction Conditions |

| Alkyl Halide | Secondary Amine | Heat, often with a base to neutralize the formed acid. libretexts.orgsavemyexams.com |

| Acyl Chloride | Amide | Typically at room temperature. chemrevise.org |

| Epoxide | β-Amino Alcohol | Can be catalyzed by acids or bases. organic-chemistry.org |

The hydroxyl group can also act as a nucleophile, particularly after deprotonation to form an alkoxide. However, the amino group is generally more nucleophilic. In reactions with electrophiles, the amino group will typically react preferentially. researchgate.net The hydroxyl group can be converted into a better leaving group through protonation in acidic conditions, facilitating substitution reactions at the carbinol carbon. libretexts.org

Oxidation and Reduction Reactions of this compound

The secondary alcohol in this compound can be oxidized to a ketone. This transformation is a key step in the synthesis of various biologically active compounds. Conversely, the parent ketone, 2-amino-1-(2-fluorophenyl)ethanone, can be reduced to form this compound. This reduction is often carried out enantioselectively to produce a specific stereoisomer, which is crucial for many pharmaceutical applications. acs.orgmdpi.com

Table 2: Oxidation and Reduction Reactions

| Starting Material | Product | Reagent Examples |

| This compound | 2-Amino-1-(2-fluorophenyl)ethanone | Potassium permanganate (B83412) (KMnO4) under acidic conditions. |

| 2-Amino-1-(2-fluorophenyl)ethanone | This compound | Ruthenium catalysts, biocatalytic reductions. acs.orgmdpi.com |

Formation of Amides from this compound

The amino group of this compound readily reacts with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form amides. chemrevise.orgorganic-chemistry.org This reaction is a cornerstone of peptide synthesis and is widely used to create a vast array of compounds with diverse biological activities. umich.eduresearchgate.net The reaction is typically a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. organic-chemistry.org

Derivatization Techniques for Enhanced Analytical Detection and Biological Activity Modulation

Derivatization, the chemical modification of a compound, is a powerful tool used to enhance its properties for specific applications. In the case of this compound, derivatization is employed to improve its detection in analytical methods and to modulate its biological activity. sci-hub.se

Chemical Derivatization for Spectroscopic and Chromatographic Analyses

To improve the detection of this compound in techniques like High-Performance Liquid Chromatography (HPLC), the molecule can be derivatized with a reagent that introduces a chromophore or fluorophore. sci-hub.seshimadzu.com This significantly enhances its visibility to UV or fluorescence detectors, allowing for more sensitive and accurate quantification. creative-proteomics.com

Table 3: Common Derivatizing Agents for HPLC Analysis of Amines

| Derivatizing Agent | Detection Method | Key Features |

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts with primary amines in the presence of a thiol. shimadzu.comcreative-proteomics.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence/UV | Reacts with both primary and secondary amines. shimadzu.comcreative-proteomics.com |

| Dansyl Chloride | Fluorescence | Provides stable derivatives. |

| 2,4-Dinitrofluorobenzene (DNFB) | UV | Forms stable derivatives with primary and secondary amines. creative-proteomics.com |

| AccQ•Tag (AQC) | Fluorescence/UV | Reacts rapidly with amino acids. creative-proteomics.comwaters.com |

Functionalization Strategies for Structure-Activity Relationship Elucidation

To understand how the structure of a molecule relates to its biological activity (Structure-Activity Relationship or SAR), medicinal chemists systematically modify different parts of the lead compound. nih.govmdpi.com For this compound, this involves creating a library of derivatives by modifying the amino and hydroxyl groups, as well as the phenyl ring. nih.govnih.gov For example, the amino group can be alkylated or acylated to explore the impact of steric and electronic changes on receptor binding or enzyme inhibition. nih.govnih.gov Similarly, the hydroxyl group can be esterified or etherified. mdpi.com These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. acs.org

Influence of Fluoro-Substitution on the Reactivity of this compound

The presence of a fluorine atom on the phenyl ring, particularly at the ortho position, profoundly influences the chemical reactivity and intermolecular interactions of this compound compared to its non-fluorinated analog, 2-amino-1-phenylethanol. This influence stems from a combination of fluorine's unique electronic and steric properties.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through induction (–I effect) along the sigma bond. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Concurrently, the proximity of the electron-withdrawing fluorine atom to the amino and hydroxyl groups impacts their properties. It lowers the basicity (pKa) of the primary amino group and increases the acidity of the hydroxyl group. mdpi.com While fluorine also possesses a lone pair that can be donated to the aromatic system via a resonance effect (+M effect), this is generally weaker than its inductive pull. The ortho-positioning of fluorine can also lead to its participation as a weak hydrogen bond acceptor in non-covalent interactions, such as C-H⋯F interactions, which can stabilize specific molecular conformations. researchgate.net

The following table compares the expected properties and reactivity of this compound with related compounds.

| Compound | Key Substituent Feature | Expected Effect on Amino Group Basicity | Expected Effect on Aromatic Ring | Notable Steric/Interactional Influence |

| 2-Amino-1-phenylethanol | Unsubstituted Phenyl | Baseline | Nucleophilic, activated towards electrophilic substitution | Minimal steric hindrance from ring |

| 2-Amino-1-(4-fluorophenyl)ethanol | Fluoro at para-position | Decreased (–I effect dominates) | Deactivated towards electrophilic substitution | No direct steric hindrance at the reaction center |

| This compound | Fluoro at ortho-position | Decreased (–I effect dominates) | Deactivated towards electrophilic substitution | Significant steric hindrance at benzylic carbon; potential for C-H⋯F interactions researchgate.netresearchgate.net |

Biological Activity and Pharmacological Investigations of 2 Amino 1 2 Fluorophenyl Ethanol and Its Analogues

Interaction with Biological Targets and Molecular Mechanisms

The pharmacological effects of 2-Amino-1-(2-fluorophenyl)ethanol and its analogues are rooted in their interactions with various biological macromolecules. These interactions can lead to the modulation of enzyme activity, binding to receptors, and the formation of hydrogen bonds, which collectively influence cellular pathways.

Derivatives of 2-amino-1-phenylethanol (B123470) have been investigated for their role as enzyme inhibitors. For instance, the bio-conjugate of naproxen (B1676952) with γ-amino alcohol, known as NBC-2, has demonstrated a selective inhibitory effect on the COX-1 enzyme. biorxiv.org This suggests that the amino alcohol moiety can influence the interaction with cyclooxygenase enzymes. Furthermore, in vitro data on escitalopram (B1671245), a more complex molecule containing a fluorophenyl group, revealed that it has little to no inhibitory effect on several cytochrome P450 enzymes, including CYP3A4, -1A2, -2C9, -2C19, and -2E1, at certain concentrations, though it showed a modest inhibitory effect on CYP2D6. fda.gov

The structural features of this compound analogues allow them to interact with various receptors and modulate neurotransmitter systems. For example, 2-Amino-1-phenylethanol is utilized in research focusing on neurotransmitter function. chemimpex.com A prominent analogue, escitalopram, is a selective serotonin (B10506) reuptake inhibitor (SSRI) that binds to the serotonin transporter (SERT). fda.gov This binding inhibits the reuptake of serotonin in the synapse, leading to an increase in its availability and subsequent modulation of serotonergic neurotransmission. It is important to note that escitalopram shows low affinity for muscarinic, histaminergic, and adrenergic receptors, which is often associated with the side effects of other psychotropic drugs. fda.gov

The presence of both amino (-NH2) and hydroxyl (-OH) groups in the structure of this compound and its analogues makes them capable of forming hydrogen bonds. mdpi.commdpi.comresearchgate.net These interactions are crucial for their binding to biological targets. In various amino alcohols, intramolecular hydrogen bonds (IMHBs) between the hydroxyl and amino groups have been observed. mdpi.com The strength of these bonds can be influenced by substituents on the molecule. mdpi.com When interacting with biological macromolecules, such as proteins, the hydroxyl group can form hydrogen bonds, while other parts of the molecule can engage in van der Waals interactions. nih.gov For example, in the interaction of amino alcohols with quinaldinate, the protonated amino group (NH3+) and the carboxylate group (-COO-) form a heterosynthon through hydrogen bonding. mdpi.comresearchgate.net

Therapeutic Potential and Pharmacological Applications of this compound Analogues

Research into analogues of this compound has uncovered potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer treatments.

Derivatives of 2-amino-1-phenylethanol have been identified as having potential anti-inflammatory properties. chemimpex.com Long-chain 2-amino-alcohols have demonstrated interesting inhibition of carrageenan-induced paw edema in rats. nih.gov Furthermore, a bio-conjugate of naproxen with a γ-amino alcohol, referred to as NBC-2, has shown anti-inflammatory effects by reducing the expression of pro-inflammatory proteins like iNOS and COX-2. biorxiv.org This effect is thought to occur by stabilizing the degradation of IκBα, which in turn reduces the nuclear translocation of the transcription factor NF-κB. biorxiv.org

Analogues incorporating the amino alcohol structure have been investigated for their potential as anticancer agents. nih.gov Specifically, compounds containing both β-amino alcohol and phenylacrylonitrile moieties have shown promise as potent broad-spectrum cytotoxic agents. nih.gov The inclusion of a trifluoromethyl group, which contains fluorine, is a strategy used in the development of some anticancer drugs to potentially improve pharmacological properties like lipophilicity and metabolic stability. nih.gov For example, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives with a trifluoromethyl group have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. nih.gov One such derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was found to be particularly active. nih.gov

Neuroprotective and Antidepressant Effects

Research into compounds structurally related to this compound suggests potential antidepressant activity. Ethanol (B145695) itself has been noted to produce antidepressant-like effects in behavioral tests, which is linked to its ability to inhibit N-methyl-D-aspartate receptor (NMDAR) function and induce synaptic signaling pathways that lead to new protein synthesis. nih.gov A single injection of ethanol has been shown to produce long-lasting antidepressant-like behaviors, similar to rapid-acting antidepressants like ketamine. nih.gov

Furthermore, studies on synthetic analogues have identified potent antidepressant properties. A series of 5-phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines, which share a core phenyl and amino group structure, were evaluated for central nervous system effects. nih.gov Several of these compounds demonstrated significant antidepressant activity in animal models, with one derivative, 2-[(methoxycarbonyl)amino]-5-phenyl-1,4,5,6-tetrahydropyrimidine, proving to be considerably more potent than standard tricyclic antidepressants in reversing reserpine-induced hypothermia. nih.gov The parent 2-amino compound from this series was also a highly effective inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake in vitro. nih.gov These findings suggest that the combination of a phenyl ring and an amino group, as found in this compound, is a promising scaffold for the development of novel antidepressant agents.

Table 1: Antidepressant Activity of Phenyl-Substituted Analogues

| Compound/Class | Observed Effect | Model/Assay |

|---|---|---|

| Ethanol | Produces long-lasting antidepressant-like behaviors. nih.gov | Animal behavioral tests. nih.gov |

| 5-Phenyl-2-amino-1,4,5,6-tetrahydropyrimidines | Potent antidepressant activity. nih.gov | Animal models (reversal of reserpine-induced hypothermia). nih.gov |

| 2-Amino-5-phenyl-1,4,5,6-tetrahydropyrimidine | Potent in vitro inhibition of norepinephrine and dopamine uptake. nih.gov | In vitro uptake assays. nih.gov |

Antimicrobial, Antibacterial, and Antifungal Activities

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including fluorinated amino alcohols and amino acid analogues. researchgate.netmdpi.comresearchgate.net The introduction of fluorine and amino alcohol functionalities into molecules is a recognized strategy for developing compounds with potential therapeutic benefits against microbial resistance. researchgate.netnih.gov

A study on a series of synthetic fluorine-substituted tertiary alcohols demonstrated in vitro antimicrobial activity against several human pathogens. researchgate.net The activity of these compounds against Staphylococcus aureus, Escherichia coli, and Candida albicans was found to be influenced by the nature and position of substituents on the aromatic rings. researchgate.net Similarly, modifications to amino alcohol structures, such as those in a series of (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles and their subsequent amino alcohol derivatives, have been explored. nih.gov The introduction of cyclic amines like piperidine (B6355638) or morpholine (B109124) into the amino alcohol structure resulted in compounds showing greater than 50% inhibition against methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 μg/mL. nih.gov

The antifungal potential of related structures has also been noted. Amides derived from benzofuranyl acetic acid, for instance, have been synthesized and evaluated for their activity against fungal pathogens. nih.gov These findings underscore the broad potential of amino alcohol derivatives in the development of new antimicrobial therapies. nih.govuctm.edu

Table 2: Antimicrobial Activity of Selected Analogues

| Compound Class/Analogue | Target Organism(s) | Observed Activity |

|---|---|---|

| Fluorine-substituted tertiary alcohols | Staphylococcus aureus, Escherichia coli, Candida albicans | Active against the tested microorganisms. researchgate.net |

| Amino alcohol derivatives with cyclic amines (piperidine, piperazine, morpholine) | Methicillin-resistant Staphylococcus aureus (MRSA) | >50% inhibition at 32 μg/mL. nih.gov |

| 2-Bromopyrrole amino alcohol analogue | Candida albicans | 37% growth inhibition at 32 μg/mL. nih.gov |

| 2,3-Dibromopyrrole amino alcohol analogue | Staphylococcus aureus | 32% growth inhibition at 32 μg/mL. nih.gov |

Antiviral Activity, including TMV and HIV

The structural features of this compound are found in analogues that exhibit significant antiviral properties, particularly against Human Immunodeficiency Virus (HIV). A series of aminodiol inhibitors were shown to protect cells against HIV-1, HIV-2, and simian immunodeficiency virus infections, with 50% effective doses (ED50) ranging from 0.05 to 0.33 μM. nih.gov These compounds function by blocking the proteolytic processing of the Gag polyprotein p55, a crucial step in viral maturation. nih.gov

More recent research has focused on fluorinated compounds to enhance potency and overcome drug resistance. Two novel HIV-1 protease inhibitors, GRL-08513 and GRL-08613, which feature a P1-3,5-bis-fluorophenyl or P1-para-monofluorophenyl ring, respectively, have demonstrated high potency. researchmap.jp These compounds were effective against wild-type HIV-1, multi-drug-resistant clinical isolates, and HIV-2, with 50% effective concentrations (EC50) in the low nanomolar range. researchmap.jp Crystallographic analysis revealed that the fluorophenyl rings sustain greater contact surfaces and form stronger interactions within the active site of the HIV-1 protease. researchmap.jp

In the realm of plant viruses, research has explored the antiviral activity of different classes of molecules. Studies have shown that certain antimicrobial peptides (AMPs), such as thanatin (B1575696) and a chimeric lactoferricin+lactoferrampin, possess antiviral activity against the Tobacco Mosaic Virus (TMV), demonstrating protective, curative, and inactivation effects. nih.gov

Table 3: Anti-HIV Activity of Selected Analogues

| Compound/Analogue | Target | Mechanism of Action | Potency (EC50/ED50) |

|---|---|---|---|

| Aminodiol Inhibitors (BMS 182,193, etc.) | HIV-1, HIV-2, SIV | Inhibition of Gag p55 processing. nih.gov | 0.05 - 0.33 μM. nih.gov |

| GRL-08513 (bis-fluorophenyl ring) | Wild-type and resistant HIV-1, HIV-2 | Protease Inhibition. researchmap.jp | 0.0001 - 0.006 μM. researchmap.jp |

| GRL-08613 (mono-fluorophenyl ring) | Wild-type and resistant HIV-1, HIV-2 | Protease Inhibition. researchmap.jp | 0.0002 - 0.006 μM. researchmap.jp |

| NBD-14204 (gp120 antagonist) | HIV-1 Clinical Isolates | gp120 binding inhibition. mdpi.com | 0.24 - 0.9 μM. mdpi.com |

Antiplasmodial Activity

The global fight against malaria has spurred research into novel chemical entities with activity against the Plasmodium parasite. Analogues of this compound are part of this extensive search. The evaluation of natural products and synthetic compounds has identified numerous structures with antiplasmodial potential. mdpi.comnih.gov

Fluorination has emerged as a key strategy in the design of potent antimalarials. For example, in a library of 3-benzylmenadiones, the introduction of a fluorine atom at the C-6 position was explored to block a metabolic pathway in the host and enhance antiplasmodial activity. mdpi.com Similarly, research on 4-aminoquinoline-based antimalarials, a classic pharmacophore, has shown that incorporating a fluorine atom can significantly improve activity. researchgate.net The synthesis of fluoroaminoquinolines, by tethering a fluorine atom to the C(3) position, resulted in compounds that act as intra-erythrocytic, multi-stage antimalarials. researchgate.net One series of 2-substituted analogues of a potent 8-aminoquinoline (B160924) derivative was prepared and evaluated, with one compound found to be more active and less toxic than the parent molecule. nih.gov

Table 4: In Vitro Antiplasmodial Activity of Selected Analogues

| Compound Class/Analogue | Plasmodium Strain(s) | Activity (IC50) |

|---|---|---|

| 3,3′,4-tri-O-methylellagic acid (from D. edulis) | P. falciparum Dd2 (multidrug-resistant) | 0.63 μg/mL. nih.gov |

| 6-Fluoro-3-benzylmenadione analogues | P. falciparum NF54 | 26 nM (for a lead compound). mdpi.com |

| C(3)-Fluoroaminoquinolines | P. falciparum D6 (chloroquine-sensitive) & C235 (multidrug-resistant) | More potent than chloroquine (B1663885) and mefloquine (B1676156) in some cases. researchgate.net |

| Terpenoid benzoquinones (from Cordia globifera) | P. falciparum K1 | 0.8 to 13.9 μM. mdpi.com |

Role of Fluorine in Enhancing Biological Activity and Pharmacokinetic Profiles of this compound

In the context of this compound and its analogues, fluorine plays several critical roles. The presence of a fluorophenyl group in HIV protease inhibitors was shown to create more robust interactions with the enzyme's active site, contributing to their high potency against resistant viral strains. researchmap.jp In antiplasmodial agents, fluorine has been strategically introduced to block metabolic degradation and improve efficacy. mdpi.com Fluorination can also lead to increased chemical and thermal stability and enhanced hydrophobicity, which can be beneficial for drug delivery and target engagement. researchgate.netnih.gov For example, fluorinated amino acids can increase the proteolytic stability of peptides, a valuable trait for peptide-based therapeutics. nih.gov

The pharmacokinetic profile of the core structure can be inferred from its non-fluorinated analogue, phenylpropanolamine (PPA). wikipedia.orgdrugbank.com PPA is well-absorbed orally and is largely excreted unchanged (approximately 90%), indicating high bioavailability and minimal metabolism. wikipedia.orgyoutube.comnih.gov This metabolic stability is partly attributed to the methyl group and the β-hydroxyl group in its structure. wikipedia.org The introduction of a fluorine atom, as in this compound, is expected to further modulate these properties. Fluorination can alter lipophilicity, which affects absorption and distribution, and can block sites of metabolic oxidation, potentially increasing the drug's half-life and duration of action. nih.govmdpi.com The C-F bond's polarity can also introduce favorable dipolar interactions within a target binding pocket, leading to enhanced affinity. nih.gov

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-[(Methoxycarbonyl)amino]-5-phenyl-1,4,5,6-tetrahydropyrimidine |

| 2-Amino-5-phenyl-1,4,5,6-tetrahydropyrimidine |

| Staphylococcus aureus |

| Escherichia coli |

| Candida albicans |

| (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Benzofuranyl acetic acid |

| GRL-08513 |

| GRL-08613 |

| Gag polyprotein p55 |

| Thanatin |

| Lactoferricin+lactoferrampin |

| 3-Benzylmenadiones |

| 4-Aminoquinolines |

| 3,3′,4-tri-O-methylellagic acid |

| Phenylpropanolamine (PPA) |

| Ketamine |

| Reserpine |

| Norepinephrine |

| Dopamine |

| Piperidine |

| Morpholine |

| 2-Bromopyrrole |

| 2,3-Dibromopyrrole |

| BMS 182,193 |

| NBD-14204 |

| Chloroquine |

| Mefloquine |

Structure Activity Relationship Sar Studies of 2 Amino 1 2 Fluorophenyl Ethanol Derivatives

Impact of Amino and Hydroxyl Group Modifications on Biological Efficacy

The amino (-NH2) and hydroxyl (-OH) groups of 2-Amino-1-(2-fluorophenyl)ethanol are fundamental to its chemical character and biological activity. These polar groups are primary sites for hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. Modifications to these groups can profoundly alter a derivative's efficacy.

The reactivity of these groups presents a challenge in synthetic modification; generally, the more nucleophilic primary amine must be protected before transformations can be selectively applied to the hydroxyl group. nih.gov The biological impact of such modifications is significant. For instance, in studies of related phenylpropyl analogs, methylation of the 2-hydroxyl group was found to decrease binding affinity for the dopamine (B1211576) transporter (DAT). nih.gov This suggests that the free hydroxyl group is crucial for potent interaction with this specific transporter.

Conversely, modifications to the amino group can also have a substantial effect. Research on certain transporter ligands has shown that introducing a 2-amino substitution can markedly improve binding affinity for the serotonin (B10506) transporter (SERT). nih.gov The basicity and nucleophilicity of the amino group, which can be modulated by nearby atoms like fluorine, also influence its interaction potential. mdpi.com The strategic modification of these functional groups is therefore a key tool in tuning the potency and selectivity of these derivatives.

Table 1: Impact of Functional Group Modification on Transporter Affinity

| Parent Compound Series | Modification | Target | Impact on Binding Affinity |

| Phenylpropyl Piperazine Analogs | Methylation of 2-hydroxyl group | DAT | Decrease |

| Phenylpropyl Piperazine Analogs | Introduction of 2-amino group | SERT | Significant Enhancement |

Influence of Phenyl Ring Substitution Patterns on Biological Activity

The substitution pattern on the phenyl ring of this compound derivatives is a critical determinant of their biological activity. The nature, position, and electronic properties of substituents can modulate the molecule's interaction with target proteins. The fluorine atom already present in the parent compound influences properties like lipophilicity and metabolic pathways. cymitquimica.com

Studies on various classes of compounds demonstrate the profound impact of phenyl ring substitutions. For example, in a series of 2-imino-1,3-thiazoline derivatives designed as α-glucosidase inhibitors, the position of fluoro substituents on an aroyl ring dramatically altered efficacy. nih.gov A shift from a 2-fluoro to a 3-fluoro substituent resulted in a sharp increase in inhibitory potential, highlighting the sensitivity of the enzyme's active site to the substituent's location. nih.gov Similarly, in another series, a 4-fluoro substituent yielded strong inhibitory activity, which was significantly diminished when the fluorine was moved to the 2-position. nih.gov

Furthermore, the electronic effects of substituents play a crucial role. In the investigation of ligands for dopamine (DAT) and serotonin (SERT) transporters, it was found that substituents capable of conjugation with the phenyl ring led to a reduction in DAT binding affinity. nih.gov This indicates that altering the electron distribution within the phenyl ring can directly impact the strength of the ligand-receptor interaction. These findings underscore the importance of systematically exploring different substitution patterns on the phenyl ring to optimize biological activity.

Table 2: Effect of Phenyl Ring Fluoro-Substitution on α-Glucosidase Inhibition

| Compound Series | R¹ Substituent Position | Relative Inhibitory Potential (IC₅₀) |

| 2-imino-1,3-thiazoline | 2-Fluoro (ortho) | Lower (IC₅₀ = 2.98 ± 0.04 μM) |

| 2-imino-1,3-thiazoline | 3-Fluoro (meta) | Higher (IC₅₀ = 1.47 ± 0.05 μM) |

| 2-imino-1,3-thiazoline | 4-Fluoro (para) | High (IC₅₀ = 3.16 ± 0.15 μM) |

| 2-imino-1,3-thiazoline | 2-Fluoro (ortho, different scaffold) | Lower (IC₅₀ = 12.5 ± 0.22 μM) |

| Data derived from a study on fluorinated 2-imino-1,3-thiazoline derivatives. nih.gov |

Stereochemical Aspects and Enantiomeric Differences in Biological Response

The central carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). This stereochemistry is a critical factor in biological activity, as the three-dimensional arrangement of atoms determines how a molecule fits into a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.

Significant differences in the biological response between enantiomers are commonly observed. In studies of related compounds that bind to neurotransmitter transporters, distinct activities for the (R) and (S) enantiomers were reported. nih.gov For instance, one study identified the (R)-enantiomer of a particular derivative as the most potent ligand for the serotonin transporter (SERT) in its series, demonstrating clear enantioselectivity. nih.gov Interestingly, this study also found that certain molecular modifications, such as the methylation of a nearby hydroxyl group, could completely abolish the observed enantioselectivity, indicating a complex interplay between different structural features. nih.gov

The synthesis of stereochemically pure compounds is therefore a key objective in medicinal chemistry to isolate the more active and selective enantiomer. Advanced synthetic methods, such as those using chiral catalysts, enable the production of specific enantiomers in high purity, which is essential for evaluating their distinct biological profiles. beilstein-journals.org

Table 3: Enantiomeric Selectivity in Transporter Binding

| Compound | Enantiomer | Primary Target | Biological Finding |

| Phenylpropyl Piperazine Analog 8 | (R)-8 | SERT/DAT | Most potent SERT ligand in the series; approximately equal affinity for DAT and SERT. |

| Phenylpropyl Piperazine Analog 8 | (S)-8 | SERT/DAT | Lower binding affinity compared to (R)-8. |

| Methylated Phenylpropyl Analog | (R) vs (S) | DAT | Enantioselectivity was abolished upon methylation of the 2-hydroxyl group. |

| Data derived from studies on GBR 12909 analogs. nih.gov |

Analysis of Lipophilicity and Metabolic Stability in Relation to Biological Activity

Lipophilicity, the "fat-loving" character of a molecule, and its metabolic stability are intertwined properties that are crucial for a compound's pharmacokinetic profile and, ultimately, its biological activity. Lipophilicity influences a drug's ability to cross cell membranes and its distribution in the body, while metabolic stability determines its half-life. nih.govwikipedia.org

The fluorine atom in this compound itself contributes to increased lipophilicity, which can alter its absorption and distribution characteristics. cymitquimica.com However, high lipophilicity can also lead to rapid metabolism by liver enzymes, resulting in a short duration of action. nih.gov Therefore, a key strategy in drug design is to balance lipophilicity with metabolic stability. This often involves introducing specific functional groups to block sites of metabolic attack without compromising biological potency. nih.govnih.gov

Table 4: Strategies and Effects of Modulating Lipophilicity and Stability

| Compound Series | Modification Strategy | Effect on Lipophilicity | Effect on Metabolic Stability |

| Adamantane-based inhibitors | Introduction of a polar hydroxyl group | Decreased | Improved microsomal stability |

| General Drug Design | Introduction of fluorine atoms | Increased | Can be altered depending on position |

| General Drug Design | Reduction of LogD | Decreased | Often increased |

| Based on principles from metabolic stabilization studies. cymitquimica.comnih.govnih.gov |

Computational and Theoretical Studies on 2 Amino 1 2 Fluorophenyl Ethanol

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding protein-ligand interactions and is widely employed in drug discovery to screen virtual libraries of compounds against a specific biological target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

For derivatives of 2-Amino-1-(2-fluorophenyl)ethanol, molecular docking studies can elucidate how these compounds might interact with the active sites of various enzymes or receptors. For instance, studies on similar structures, such as 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) derivatives, have successfully used molecular docking to predict their fit into the active site of proteins like HDAC2, an anti-cancer target. semanticscholar.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This value provides a quantitative estimate of the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

The molecular recognition process is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Docking simulations can map these interactions in detail, identifying key amino acid residues in the receptor's binding pocket that are crucial for stabilizing the ligand. For example, the amino and hydroxyl groups of this compound are potential hydrogen bond donors and acceptors, while the fluorophenyl ring can engage in hydrophobic and aromatic stacking interactions.

Below is an illustrative table showing the type of data generated from a molecular docking study of this compound against a hypothetical protein target.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.2 | Asp145, Lys72 | Hydrogen Bond |

| Phe80, Leu133 | Hydrophobic | ||

| Hypothetical Receptor B | -7.5 | Ser210, Asn150 | Hydrogen Bond |

| Tyr208 | Pi-Pi Stacking |

Beyond analyzing interactions with a known target, molecular docking can be used in a "reverse docking" or computational screening approach to identify potential new biological targets for a compound. In this strategy, the ligand (this compound) is docked against a large library of protein structures. Proteins that show high predicted binding affinities are then flagged as potential targets for the compound.

This in silico fishing technique is a valuable starting point for understanding a compound's mechanism of action and for identifying potential therapeutic applications or off-target effects. nih.gov The results from such a screening can prioritize which protein-ligand complexes should be investigated further with more rigorous biophysical and biochemical assays. nih.gov

Quantum Chemical Calculations for this compound

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. These methods provide fundamental insights into molecular properties such as stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. aps.org DFT calculations can determine the optimized molecular geometry (the lowest energy conformation) and predict various properties, including vibrational frequencies (for comparison with FT-IR and Raman spectra) and electronic properties. nih.govucl.ac.uk For this compound, DFT analysis, often using a basis set like B3LYP/6-311++G(d,p), would provide precise information on bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional structure of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.org The MEP map uses a color scale to indicate different potential values, where red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential near the oxygen and fluorine atoms and positive potential near the amino and hydroxyl hydrogens, identifying the most probable sites for intermolecular interactions. researchgate.netwalisongo.ac.id

The table below presents typical quantum chemical parameters that would be calculated for this compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) |

| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule |

In Silico Assessment of Pharmacokinetic Parameters for this compound Derivatives

In addition to predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction is a cost-effective way to screen compounds early in the drug discovery process, helping to identify candidates with favorable drug-like properties and flag those with potential liabilities, such as poor absorption or potential toxicity. researchgate.net

For derivatives of this compound, various computational models can predict properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting key metabolic enzymes (e.g., cytochrome P450). Toxicity risks, such as mutagenicity or cardiotoxicity, can also be assessed using qualitative and quantitative structure-activity relationship (QSAR) models. nih.gov

The following table provides an example of an in silico ADMET profile for a hypothetical derivative of this compound.

| ADMET Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low Risk | Low risk of causing cardiotoxicity |

Analytical Characterization Techniques for 2 Amino 1 2 Fluorophenyl Ethanol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-1-(2-fluorophenyl)ethanol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring, the aliphatic chain, and the amino and hydroxyl groups will resonate at characteristic chemical shifts. The protons of the fluorophenyl group typically appear in the aromatic region (around 7.0-7.5 ppm). The methine proton (-CH(OH)-) and the methylene (B1212753) protons (-CH₂N-) of the ethanolamine (B43304) chain would be expected in the upfield region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the fluorophenyl ring will show distinct signals in the aromatic region (typically 115-165 ppm), with the carbon atom directly bonded to the fluorine atom exhibiting a characteristic coupling (C-F coupling). The carbon atoms of the ethanolamine side chain, the carbinol carbon (-CH(OH)-) and the aminomethyl carbon (-CH₂N-), will appear at higher field strengths.

Detailed spectral data is often presented in tabular format for clarity.

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | ~7.0 - 7.5 (multiplet) | - |

| -CH(OH)- | ~4.5 - 5.0 (multiplet) | ~70 - 75 |

| -CH₂N- | ~2.8 - 3.2 (multiplet) | ~45 - 50 |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

| Aromatic-C | - | ~115 - 160 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). docbrown.info The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. researchgate.net

Key functional group absorptions include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org

N-H Stretch: The amino group typically shows one or two sharp to medium bands in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic ring are usually found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): C-H stretching vibrations for the aliphatic portion of the molecule appear in the 2850-3000 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the 1000-1400 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond in the alcohol group is typically observed in the 1050-1250 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH | Stretching | 3200-3600 | Strong, Broad |

| -NH₂ | Stretching | 3300-3500 | Medium |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| C-F | Stretching | 1000-1400 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. wiley-vch.de It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation. chemguide.co.uklibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (155.17 g/mol ). nih.govscbt.com The fragmentation of the molecular ion provides valuable structural information. libretexts.orgmiamioh.edu Common fragmentation pathways for this molecule could include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the two carbon atoms of the ethanolamine side chain.

Loss of the aminomethyl group (-CH₂NH₂).

Fragmentation of the fluorophenyl ring.

The resulting fragment ions produce a unique pattern of peaks in the mass spectrum, which can be interpreted to confirm the structure of the compound. whitman.edu

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ | [C₈H₁₀FNO]⁺ | 155 |

| [M-H₂O]⁺ | [C₈H₈FN]⁺ | 137 |

| [M-CH₂NH₂]⁺ | [C₇H₆FO]⁺ | 125 |

| [C₇H₆F]⁺ | Fluorotropylium ion | 109 |

Note: The relative abundance of these fragments can provide further structural insights.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. In this compound, the fluorophenyl ring acts as a chromophore.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would typically show absorption maxima (λₘₐₓ) in the ultraviolet region, characteristic of the electronic transitions within the aromatic ring. researchgate.net The position and intensity of these absorption bands can be influenced by the substituents on the phenyl ring and the solvent used. For instance, substituted phenols exhibit solvatochromic behavior, where the absorption spectra are affected by the polarity of the solvent. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is widely used for determining the purity of pharmaceutical compounds and for quantifying their concentration. researchgate.net

For the analysis of this compound, a reversed-phase HPLC method is often employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A typical HPLC method for this compound would involve:

Column: A C18 reversed-phase column. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.net The composition can be delivered isocratically (constant composition) or as a gradient (changing composition). researchgate.net

Detector: A UV detector is commonly used, set at a wavelength where the analyte has strong absorbance (determined from its UV-Vis spectrum). researchgate.net

Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a reference standard.

The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net Chiral HPLC methods can also be developed to separate the enantiomers of this compound if it is a racemic mixture. sigmaaldrich.com

Table 4: Example HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

Note: These parameters are illustrative and may require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to their polar nature, amino acids and amino alcohols like this compound are not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, a crucial step of derivatization is required to convert the polar functional groups (-OH, -NH2) into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization strategies include silylation and acylation. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Acylation can be performed using reagents like pentafluoropropyl chloroformate. researchgate.net This process makes the analyte suitable for GC analysis, often coupled with a mass spectrometer (GC-MS) for detection and identification. researchgate.net

The GC-MS analysis of the resulting derivatives provides detailed information. The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is characteristic of the structure. For instance, TBDMS derivatives of amino acids often show specific fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups, aiding in structural confirmation. sigmaaldrich.com While specific GC studies on this compound are not detailed in the available research, the analytical approach would follow the established methods for similar amino compounds. nih.govd-nb.info The separation of enantiomers, if required, can be achieved using a chiral stationary phase column. researchgate.net

Table 1: General Conditions for GC-MS Analysis of Amino Acid Derivatives This table presents typical parameters and is not specific to this compound.

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | sigmaaldrich.comresearchgate.net |

| Reaction Conditions | Heating at 100 °C for several hours | sigmaaldrich.com |

| GC Column | SLB™-5ms (e.g., 20 m x 0.18 mm I.D., 0.18 µm) or Chiral Column (e.g., Chirasil-Val®) | sigmaaldrich.comresearchgate.net |

| Injector | On-column or Split/Splitless | researchgate.net |

| Carrier Gas | Helium | N/A |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.netresearchgate.net |

| MS Ionization Mode | Electron Impact (EI), typically at 70 eV | researchgate.net |

X-ray Crystallography and Hirshfeld Surface Analysis for this compound and Related Structures

X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice. nih.gov For a compound like this compound, this analysis would reveal the exact spatial arrangement of the fluorophenyl ring relative to the aminoethanol side chain.

Table 2: Example Crystallographic Data for 2-cyanoguanidinophenytoin (a related heterocyclic compound) This data is for an illustrative compound and not this compound.

| Parameter | Value | Source |

|---|---|---|

| Compound | 2-cyanoguanidinophenytoin | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

| Key Stabilizing Interactions | Inter- and intramolecular hydrogen bonds | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This is a crucial step in characterizing a newly synthesized compound to verify that its empirical formula matches its theoretical composition. The process generally involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.

For this compound, the molecular formula is C₈H₁₀FNO. Based on the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen, the theoretical elemental composition can be calculated. The experimentally determined percentages should align closely with these theoretical values to confirm the compound's purity and identity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 61.92% |

| Hydrogen | H | 1.008 | 6.50% |

| Fluorine | F | 19.00 | 12.24% |

| Nitrogen | N | 14.01 | 9.03% |

| Oxygen | O | 16.00 | 10.31% |

| Total Molecular Weight | C₈H₁₀FNO | 155.17 | 100.00% |

Advanced Applications and Future Research Directions of 2 Amino 1 2 Fluorophenyl Ethanol

Role as Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The presence of a stereogenic center in 2-Amino-1-(2-fluorophenyl)ethanol makes it a prime candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic process to guide the formation of a specific stereoisomer of a product. wikipedia.org The inherent chirality of the auxiliary biases the reaction, leading to a high degree of stereoselectivity. wikipedia.org

Amino alcohols, particularly those with aromatic groups, are well-established as effective ligands in a variety of metal-catalyzed asymmetric reactions. They can coordinate with metal centers to create a chiral environment that influences the stereochemical outcome of transformations such as reductions, alkylations, and aldol (B89426) reactions. researchgate.netnih.gov For instance, derivatives of 1,2-amino alcohols are used to create chiral hydrazones which, upon reaction with organolithium reagents, yield chiral products with high diastereoselectivity. nih.gov

While specific research detailing this compound as a ligand is still emerging, its structural similarity to other successful chiral auxiliaries like pseudoephedrine and trans-2-phenylcyclohexanol suggests significant potential. wikipedia.orgresearchgate.net The fluorine atom on the phenyl ring can further modulate the electronic properties and steric bulk of the ligand, potentially enhancing selectivity and reactivity in novel ways.

Table 1: Comparison of Chiral Auxiliaries and Potential of this compound

| Chiral Auxiliary/Ligand | Type of Reaction | Key Feature | Potential Role of this compound |

| Pseudoephedrine | Asymmetric alkylation | Forms a chiral enolate intermediate that directs alkylation. wikipedia.org | Could form similar amide/enolate structures to direct stereoselective additions. |

| trans-2-Phenylcyclohexanol | Ene reactions | Creates a sterically defined pocket for the incoming reactant. wikipedia.org | The fluorophenyl group could offer unique steric and electronic control in similar reactions. |

| (S)-Indoline derivatives | Nucleophilic addition | Forms chiral hydrazones that react with high diastereoselectivity. nih.gov | Could be derivatized to form Schiff bases or other imines for stereocontrolled nucleophilic additions. |

| VAPOL-derived phosphoramidites | Nickel-catalyzed reductive coupling | Controls regioselectivity and enantioselectivity in the formation of vicinal amino alcohols. acs.org | The amino and alcohol groups could be used to synthesize new, effective phosphoramidite (B1245037) ligands. |

Potential in Material Science and Polymer Development